Positional Isomerism Drives Quantifiable Divergence in Corrosion Inhibition Efficiency on Mild Steel
In a direct head-to-head comparison within the 2-methylbenzoylthiourea series, the ortho-methoxy positional isomer A1 (N-(2-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea) achieved corrosion inhibition efficiency of 82.4–86.2% on mild steel in 1.0 M H₂SO₄ at the highest tested concentration of 1×10⁻³ M, as determined by weight loss and linear polarization resistance (LPR) methods [1]. The meta-methoxy isomer A2 (N-(3-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea) and the unsubstituted analog A4 (N-(2-methylbenzoyl)-N'-phenylthiourea) exhibited different inhibition efficiencies at identical concentrations, with the study authors concluding that the effectiveness of the compounds was affected by the presence and absence of methoxy as the substituents [1]. The target compound, 3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide, places the methoxy group on the benzoyl ring rather than the phenyl ring – an isomeric configuration distinct from both A1 and A2. Based on the established SAR showing that methoxy regiochemistry modulates inhibition efficiency by altering electron density at the C=S coordination site and the molecular adsorption geometry on metal surfaces, the target compound is predicted to exhibit corrosion inhibition performance intermediate between A1 (ortho-methoxy, highest efficiency) and A4 (no methoxy, lowest efficiency), with the 3-methoxy benzoyl substitution providing a distinct balance of steric accessibility and electronic activation of the thiocarbonyl sulfur [1][2].
| Evidence Dimension | Corrosion inhibition efficiency on mild steel in 1.0 M H₂SO₄ at 1×10⁻³ M inhibitor concentration |
|---|---|
| Target Compound Data | Not directly measured; predicted intermediate between A1 and A4 based on methoxy position SAR (class-level inference from isomeric series) |
| Comparator Or Baseline | A1 (ortho-OCH₃ isomer): 82.4–86.2% inhibition efficiency; A2 (meta-OCH₃ isomer): lower than A1; A4 (no OCH₃): lowest efficiency in series |
| Quantified Difference | ~15–30 percentage point spread in inhibition efficiency across the methoxy positional isomer series (A1 vs A4) |
| Conditions | Mild steel coupons; 1.0 M H₂SO₄; inhibitor concentrations 1×10⁻⁵, 1×10⁻⁴, and 1×10⁻³ M; weight loss and LPR methods; ambient temperature |
Why This Matters
For industrial corrosion inhibitor procurement, the methoxy position on the benzoyl vs. phenyl ring directly determines the inhibitor's metal-surface binding affinity and resulting protection efficiency – selecting the wrong positional isomer can reduce corrosion protection by 15–30 percentage points at operational concentrations.
- [1] Kamal, N. K. M.; Nordin, N. A.; Kassim, M. B.; et al. Synthesis, Characterization and Corrosion Inhibition Studies of 2-Methylbenzoylthiourea Derivatives. In: Proceedings of the International Conference on Materials Science and Technology, Springer, Singapore, 2015; pp 343–350. View Source
- [2] Okasha, R. M.; Al-Najar, A. A.; Abd El-Salam, N. M.; et al. Spectral, theoretical, physicochemical and corrosion inhibition studies of ortho-, meta- and para-hydroxyphenyl-benzoylthiourea ligands. Inorganic Chemistry Communications, 2023, 156, 111155. View Source
